molecular formula C17H12N4O2 B8111377 1-(6-(Pyridin-3-yl)indolizin-3-yl)-1H-pyrazole-5-carboxylic acid

1-(6-(Pyridin-3-yl)indolizin-3-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B8111377
M. Wt: 304.30 g/mol
InChI Key: AFGQJGVOVLQFPT-UHFFFAOYSA-N
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Description

1-(6-(Pyridin-3-yl)indolizin-3-yl)-1H-pyrazole-5-carboxylic acid is a complex organic compound characterized by its fused ring structure, which includes a pyridine ring, an indolizine ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Pyridin-3-yl)indolizin-3-yl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting with the construction of the indolizine core. One common approach is the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine to form the pyrazole ring. The reaction conditions often require careful control of temperature and the use of specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Large-scale reactions are typically conducted in specialized reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Purification processes, including recrystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(Pyridin-3-yl)indolizin-3-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

1-(6-(Pyridin-3-yl)indolizin-3-yl)-1H-pyrazole-5-carboxylic acid has shown promise in various scientific research applications:

  • Chemistry: The compound's unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

  • Biology: It has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammation.

  • Industry: The compound's properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(6-(Pyridin-3-yl)indolizin-3-yl)-1H-pyrazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

1-(6-(Pyridin-3-yl)indolizin-3-yl)-1H-pyrazole-5-carboxylic acid is unique due to its fused ring structure and the presence of multiple heteroatoms. Similar compounds include:

  • Pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones: These compounds share structural similarities and are also used in pharmaceutical research.

  • Imidazole-containing compounds: These compounds have similar heterocyclic structures and exhibit comparable biological activities.

Properties

IUPAC Name

2-(6-pyridin-3-ylindolizin-3-yl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2/c22-17(23)15-7-9-19-21(15)16-6-5-14-4-3-13(11-20(14)16)12-2-1-8-18-10-12/h1-11H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGQJGVOVLQFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN3C(=CC=C3N4C(=CC=N4)C(=O)O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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